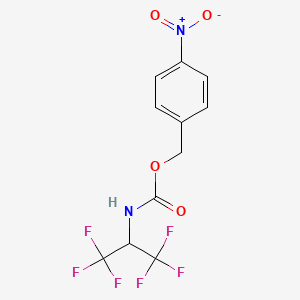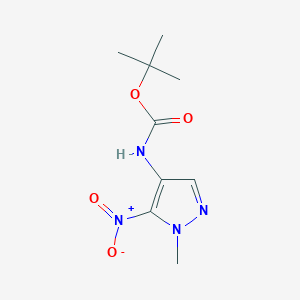![molecular formula C21H13Cl2N3O5 B10901038 2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with dichloro and nitro substituents, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide typically involves a multi-step process:
Formation of the Benzodioxole Intermediate: The initial step involves the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position.
Aldehyde Formation: The nitrobenzodioxole is then converted to the corresponding aldehyde.
Schiff Base Formation: The aldehyde reacts with 4-aminobenzamide under acidic conditions to form the Schiff base.
Final Coupling: The Schiff base undergoes a coupling reaction with 2,4-dichlorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the Schiff base.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups in place of the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and dichloro groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide
- 2,4-Dichloro-N-{4-[(E)-(3-pyridinylmethylene)amino]phenyl}benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide stands out due to its unique nitrobenzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C21H13Cl2N3O5 |
|---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O5/c22-13-1-6-16(17(23)8-13)21(27)25-15-4-2-14(3-5-15)24-10-12-7-19-20(31-11-30-19)9-18(12)26(28)29/h1-10H,11H2,(H,25,27) |
InChI Key |
LNELQBKVGFEEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900975.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10900979.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B10900984.png)
![N-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10900987.png)

![N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B10901013.png)
![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B10901019.png)

![3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10901033.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
